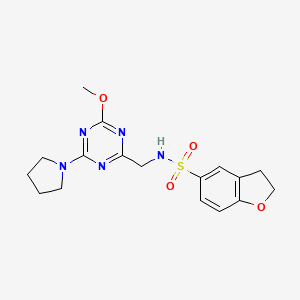![molecular formula C20H21N3O5 B2764655 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate CAS No. 956943-46-7](/img/structure/B2764655.png)
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate is a synthetic organic compound. Its structural complexity and functional groups make it an intriguing subject for chemical research and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
To synthesize this compound, a multi-step procedure involving the reaction of key intermediates is employed:
The initial step typically involves the formation of the pyrrolo[2,3-b]pyrrol nucleus through a cyclization reaction.
Subsequent modifications introduce the phenyl and isoxazole groups through selective substitutions and coupling reactions.
Commonly used reagents include acetyl chloride, methyl iodide, and various catalysts like palladium complexes.
Industrial Production Methods:
Industrial synthesis often employs a streamlined version of the laboratory procedure, incorporating optimized reaction conditions and scalable processes. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically converting its functional groups into more oxidized states.
Reduction: Reduction can target specific carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at positions adjacent to heteroatoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed.
Major Products:
The resulting products vary based on the specific reaction conditions, but typically include altered versions of the original molecule with added or modified functional groups.
科学的研究の応用
Chemistry:
The compound serves as a key intermediate in the synthesis of more complex molecules. Its functional groups provide numerous sites for chemical modifications, making it valuable in organic synthesis research.
Biology:
It has potential as a tool in biochemical assays and studies, particularly in understanding enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine:
In pharmaceutical research, the compound’s structure suggests it could serve as a lead compound for designing new drugs. Its potential biological activity warrants further investigation in medicinal chemistry.
Industry:
The compound could be used in the development of specialty chemicals and materials, benefiting from its unique structural properties.
作用機序
The compound’s mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. These interactions typically involve:
Binding to active sites: The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting or modulating their activity.
Pathway modulation: By affecting enzyme activity, the compound can influence metabolic pathways, potentially leading to therapeutic effects or providing insights into biochemical processes.
類似化合物との比較
Compounds with a pyrrolo[2,3-b]pyrrol nucleus or isoxazole groups.
Molecules with similar functional group arrangements, such as those containing acetyl, methyl, and phenyl groups.
Uniqueness:
This compound stands out due to its combined structural elements, which provide a unique set of chemical and biological properties. The specific arrangement of its functional groups enhances its potential interactions with biological targets, distinguishing it from other similar compounds.
特性
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(22-28-11)18(26)27-16-7-5-4-6-13(16)15-9-20(3)10-17(25)21-19(20)23(15)12(2)24/h4-8,15,19H,9-10H2,1-3H3,(H,21,25)/t15?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJZLWLXOLNRE-RGKRWLCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3CC4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)OC2=CC=CC=C2C3C[C@@]4(CC(=O)NC4N3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)
![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2764577.png)


amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)
![N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2764585.png)

![tert-butyl 4-({[(5-cyclopropylpyridin-3-yl)methyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2764588.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2764591.png)
![2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2764592.png)
